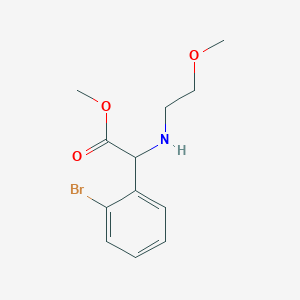![molecular formula C8H4F5NO2 B13517878 2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]aceticacid](/img/structure/B13517878.png)
2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid is a fluorinated organic compound with a pyridine ring substituted with a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylation reagents, which can introduce the difluoromethyl group into the pyridine ring under specific reaction conditions . The reaction often requires the presence of a catalyst and a suitable solvent to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted products.
Applications De Recherche Scientifique
2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in drug discovery and development. Its fluorinated structure can enhance the pharmacokinetic properties of drug candidates.
Industry: In the industrial sector, the compound can be used in the development of new materials and agrochemicals. Its unique properties make it suitable for various applications in these fields.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors in unique ways, potentially leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid can be compared with other similar compounds, such as:
2,2-Difluoro-2-(trifluoromethoxy)acetic acid: This compound has a similar fluorinated structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate: This compound contains a pyridine ring with a trifluoromethyl group and an additional ester functional group.
The uniqueness of 2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid lies in its specific substitution pattern and the presence of both difluoromethyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H4F5NO2 |
|---|---|
Poids moléculaire |
241.11 g/mol |
Nom IUPAC |
2,2-difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10,6(15)16)4-2-1-3-5(14-4)8(11,12)13/h1-3H,(H,15,16) |
Clé InChI |
BIXFUJUJIABWQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C(F)(F)F)C(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


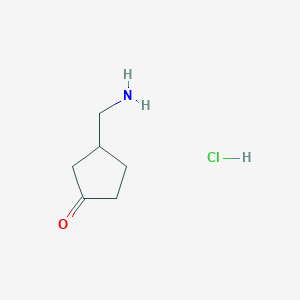
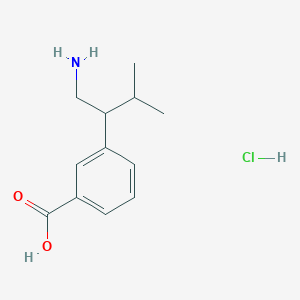
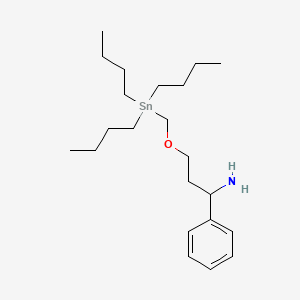
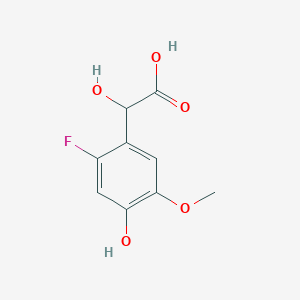
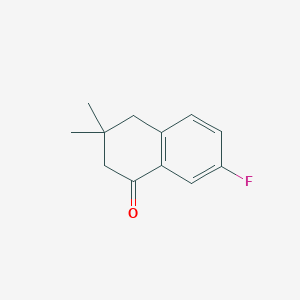
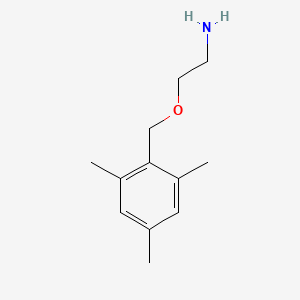


![3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride](/img/structure/B13517845.png)
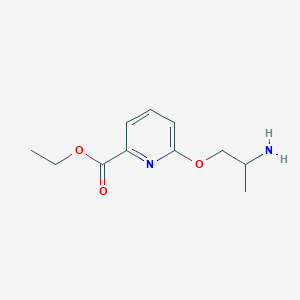

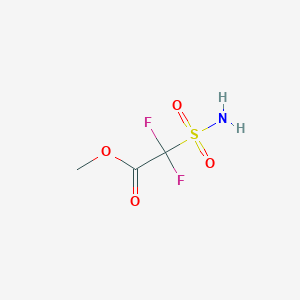
![tert-butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate](/img/structure/B13517867.png)
